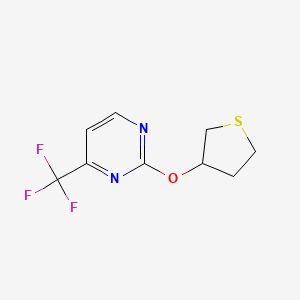

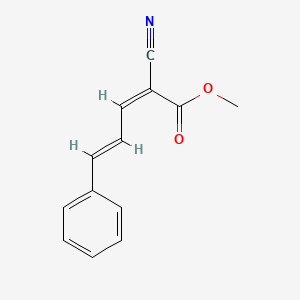

2-(Thiolan-3-yloxy)-4-(trifluoromethyl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Thiolan-3-yloxy)-4-(trifluoromethyl)pyrimidine, also known as TTP, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. TTP is a pyrimidine derivative that contains a trifluoromethyl group and a thiolane ring. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in the regulation of cellular signaling pathways.

Applications De Recherche Scientifique

Charge Transfer Material Design

Research on pyrimidine derivatives, including those similar to 2-(Thiolan-3-yloxy)-4-(trifluoromethyl)pyrimidine, has been conducted to improve charge transfer materials. These materials are pivotal in enhancing the performance of electronic and photovoltaic devices. A study by A. Irfan (2014) on 4,6-di(thiophen-2-yl)pyrimidine derivatives, through quantum chemical investigations, aimed at tuning the electronic, photophysical, and charge transfer properties for potential use in hole and electron transfer materials comparable to pentacene and tris(8-hydroxyquinolinato)aluminum, respectively (Irfan, 2014).

Catalysis in Hydrogen Production

Nickel pyridinethiolate complexes, closely related to pyrimidinethiol structures, have been synthesized and evaluated for their efficacy in photocatalytic and electrocatalytic hydrogen production from water. This research, conducted by Zhiji Han et al. (2013), underscores the potential of pyrimidinethiol derivatives in developing noble-metal-free systems for sustainable hydrogen generation, showcasing impressive turnover numbers (Han et al., 2013).

Surface Adsorption and Assembly

The study of substituted pyrimidinethiol adsorption on metal surfaces, such as gold, provides insights into the formation of highly organized monolayers crucial for the development of functional materials and sensors. S. Sęk's work (2009) on the adsorption behavior of 4-hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol demonstrates the potential of these compounds in creating uniform molecular assemblies on substrates, which is vital for various applications in nanotechnology and surface chemistry (Sęk, 2009).

Metal Ion Detection

Pyrimidine-2-thiols have been explored for their application in the spectrophotometric determination of metal ions, such as bismuth(III), in alloy samples. The research by S. H. Gaikwad et al. (2005) highlights the utility of these compounds in environmental monitoring and analytical chemistry, offering a method for the extractive spectrophotometric determination of bismuth(III) with high sensitivity and specificity (Gaikwad et al., 2005).

Synthesis of Complex Molecules

The synthesis of complex molecules, such as 4-[5-(2-Bromophenyl)-1,3,4-Thiadiazol-2-Ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine, showcases the versatility of pyrimidine derivatives in pharmaceutical and material science research. P. Yang et al. (2014) demonstrated a facile methodology for synthesizing such molecules, which can be pivotal in the development of new therapeutic agents and materials with unique properties (Yang et al., 2014).

Propriétés

IUPAC Name |

2-(thiolan-3-yloxy)-4-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2OS/c10-9(11,12)7-1-3-13-8(14-7)15-6-2-4-16-5-6/h1,3,6H,2,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYJNNVKNDHCDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=CC(=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Thiolan-3-yloxy)-4-(trifluoromethyl)pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chlorophenyl)-6-(2-morpholino-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2429551.png)

![N-(2,4-dimethylphenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2429561.png)

![(2R)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-5-carboxylic acid](/img/structure/B2429562.png)

![N-(2-chlorophenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2429563.png)

![{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2429565.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-benzylideneacetohydrazide](/img/structure/B2429566.png)

![2-[(5-Methyl-2-phenylpyrazol-3-yl)amino]acetic acid](/img/structure/B2429570.png)